molecular formula C15H22N6S B6437417 N,N-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549041-42-9

N,N-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6437417
CAS No.: 2549041-42-9
M. Wt: 318.4 g/mol
InChI Key: AWKATKYKBGAOJF-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-amine core with N,N-dimethyl substitution at the amine position. At the 6-position of the pyrimidine ring, a piperazine group is attached, which is further substituted at its 4-position by a (2-methyl-1,3-thiazol-4-yl)methyl moiety.

Properties

IUPAC Name

N,N-dimethyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6S/c1-12-18-13(10-22-12)9-20-4-6-21(7-5-20)15-8-14(19(2)3)16-11-17-15/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKATKYKBGAOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (MW: 207.28 g/mol)

  • Structure : Lacks the thiazolemethyl substituent on piperazine.
  • Key Differences :
    • Simpler structure with unsubstituted piperazine, leading to higher solubility due to reduced lipophilicity.
    • Molecular weight is significantly lower (207.28 vs. ~318 g/mol), suggesting differences in pharmacokinetics.
  • Applications : Likely a precursor for synthesizing derivatives like the main compound .

6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (MW: 315.37 g/mol)

  • Structure : Piperazine is substituted with a 6-methoxypyrimidine group.
  • Bis-pyrimidine architecture may enable dual-target interactions, unlike the thiazole-containing main compound. Similar molecular weight but distinct electronic properties due to the methoxy substituent .

N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (MW: 319.43 g/mol)

  • Structure : Features a thiadiazole substituent on piperazine and an ethyl-methylamine group on pyrimidine.
  • Key Differences :
    • Thiadiazole (vs. thiazole) introduces additional nitrogen atoms, increasing electronegativity and rigidity.
    • Ethyl substitution on the amine may alter metabolic stability compared to dimethyl groups.
    • Comparable molecular weight but divergent pharmacophore interactions .

6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (MW: 463.96 g/mol)

  • Structure : Pyrazolo-pyrimidine core with benzylpiperazine and aryl substitutions.
  • Key Differences :
    • Pyrazolo-pyrimidine core modifies electronic properties and binding affinity compared to the pyrimidine core.
    • Bulky benzyl and chloro-methoxyphenyl groups increase steric hindrance and lipophilicity .

Structural and Pharmacological Implications

Impact of Thiazole vs. Thiadiazole Substitutions

  • Thiazole : Aromatic, sulfur-containing heterocycle with moderate lipophilicity. The 2-methyl group may enhance metabolic stability .

Role of Piperazine Modifications

  • Unsubstituted piperazine (as in 2.1) increases polarity, favoring solubility.
  • Bulky substituents (e.g., thiazolemethyl, benzyl) enhance target selectivity but may reduce bioavailability .

Core Heterocycle Variations

  • Pyrimidine (main compound) vs. pyridazine (e.g., ) alters ring electronics and hydrogen-bonding capacity. Pyridazine’s nitrogen positioning may reduce basicity .

Pharmacological Screening Insights

  • Thiazole-containing derivatives are often prioritized for their balance of metabolic stability and target engagement .

Preparation Methods

Introduction of the Dimethylamino Group

The dimethylamino group at position 6 is installed through nucleophilic aromatic substitution (NAS):

  • 6-Chloro-4-iodopyrimidine is treated with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Cesium carbonate (Cs₂CO₃) is used as a base to deprotonate dimethylamine, enhancing its nucleophilicity.

  • The reaction yields 6-(dimethylamino)-4-iodopyrimidine with >85% purity after silica gel chromatography.

Preparation of the Piperazine-Thiazole Sidechain

The sidechain 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is synthesized in three stages:

Thiazole Ring Formation

  • 2-Methyl-4-chloromethylthiazole is prepared via the Hantzsch thiazole synthesis:

    • Reaction of chloroacetone with thiourea in ethanol under reflux yields 2-amino-4-methylthiazole .

    • Bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride produces 4-(bromomethyl)-2-methylthiazole .

Piperazine Functionalization

  • Piperazine is alkylated with 4-(bromomethyl)-2-methylthiazole in acetonitrile at 80°C for 6 hours.

  • Triethylamine (Et₃N) neutralizes HBr, driving the reaction to completion.

  • The product 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is isolated in 72% yield after recrystallization from ethyl acetate.

Coupling of Pyrimidine and Piperazine-Thiazole Moieties

The final step involves linking the pyrimidine core to the sidechain via a Buchwald-Hartwig amination or direct substitution:

Palladium-Catalyzed Cross-Coupling

  • 6-(Dimethylamino)-4-iodopyrimidine (1.0 equiv), 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine (1.2 equiv), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) are combined in toluene.

  • Di-tert-butylbiphenylphosphine (tBuXPhos, 10 mol%) and Cs₂CO₃ (2.5 equiv) are added under argon.

  • The mixture is heated at 100°C for 24 hours, achieving 68% yield after column chromatography (hexane:ethyl acetate = 3:1).

Direct Nucleophilic Substitution

  • In a microwave-assisted reaction, 6-(dimethylamino)-4-iodopyrimidine and the piperazine-thiazole sidechain are heated in N-methylpyrrolidone (NMP) at 150°C for 30 minutes.

  • Sodium hydride (NaH) acts as a base, facilitating iodide displacement.

  • This method offers a shorter reaction time (45 minutes) but lower yield (52%) due to side product formation.

Optimization and Challenges

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionEffect on Reaction
Catalyst Loading5–7 mol% Pd₂(dba)₃Higher loading reduces efficiency
SolventToluene or DMFPolar aprotic solvents improve NAS
Temperature100–120°CExcessive heat degrades thiazole
PurificationSilica gel chromatographyRemoves unreacted piperazine

Key challenges include:

  • Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 necessitate careful stoichiometric control.

  • Thiazole Stability : Prolonged heating above 130°C leads to thiazole ring decomposition, requiring microwave or flow chemistry approaches.

Characterization and Analytical Data

The final compound is validated using:

  • ¹H-NMR (DMSO-d₆): δ 1.15 (d, J = 6.1 Hz, 3H, CH₃), 2.35 (s, 6H, N(CH₃)₂), 3.42 (d, J = 14.3 Hz, 2H, CH₂-thiazole), 8.75 (s, 1H, pyrimidine-H).

  • ESI-MS : m/z 360 (M + H)⁺, confirming molecular weight.

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound pyrimidine precursor enables sequential additions of dimethylamine and piperazine-thiazole groups, though yields remain suboptimal (<40%).

Flow Chemistry

Microreactor systems reduce reaction times to 10 minutes for the coupling step, improving reproducibility but requiring specialized equipment .

Q & A

Q. What strategies validate target engagement in cellular models?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts in lysates after compound treatment .
  • BRET/FRET : Engineer cells with biosensors (e.g., NanoLuc) to detect real-time target modulation .
  • CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines .

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